2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
Description
This compound is a benzimidazole-carbazole hybrid featuring a sulfanyl-acetohydrazide bridge. Its structure integrates a 1-(4-chlorobenzyl)-substituted benzimidazole core linked via a thioether group to an (E)-configured hydrazone moiety bearing a 9-ethylcarbazole substituent. The E-configuration of the hydrazone is critical for maintaining planar geometry, which is often associated with bioactivity in similar compounds .
Properties
Molecular Formula |
C31H26ClN5OS |
|---|---|
Molecular Weight |
552.1 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H26ClN5OS/c1-2-36-27-9-5-3-7-24(27)25-17-22(13-16-28(25)36)18-33-35-30(38)20-39-31-34-26-8-4-6-10-29(26)37(31)19-21-11-14-23(32)15-12-21/h3-18H,2,19-20H2,1H3,(H,35,38)/b33-18+ |
InChI Key |
YAXBIUCCNQKQQP-DPNNOFEESA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl)C6=CC=CC=C61 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl)C6=CC=CC=C61 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol with an appropriate aldehyde, such as 9-ethyl-9H-carbazole-3-carbaldehyde, in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The resulting intermediate is then treated with hydrazine hydrate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or carbazole moieties, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituents on the benzimidazole, carbazole, and hydrazone moieties. Key comparisons include:
*Estimated based on analogous compounds.
Physicochemical Properties
- Solubility: The target compound’s lipophilicity (logP ≈ 4.2*) exceeds analogs with polar substituents (e.g., dimethylamino derivative: logP ≈ 3.1), favoring cellular uptake but limiting aqueous solubility .
- Thermal Stability : Benzimidazole derivatives typically decompose above 250°C, as seen in related compounds (e.g., 4s in with m.p. 236°C).
- Crystallinity : Single-crystal X-ray analysis (using SHELX or WinGX ) would confirm the E-configuration and intermolecular interactions, as demonstrated for similar hydrazones .
Biological Activity
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a synthetic organic molecule with potential biological activity. Its structure incorporates a benzimidazole moiety, a carbazole derivative, and a hydrazide functional group, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its efficacy against specific targets, molecular interactions, and potential therapeutic applications.
- Molecular Formula : C23H19ClN4O2S
- Molecular Weight : 450.94 g/mol
- CAS Number : 314067-92-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The structural components suggest potential interactions with proteins involved in critical cellular processes, including:
- Inhibition of Viral Proteins : Recent studies indicate that derivatives of carbazole exhibit significant binding affinities to viral proteins, particularly those associated with SARS-CoV-2. Molecular docking studies have shown that compounds similar to this hydrazide can inhibit the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), both crucial for viral replication .
- Anticancer Activity : Benzimidazole derivatives are known for their anticancer properties. The presence of the hydrazide group may enhance the ability of this compound to induce apoptosis in cancer cells by modulating pathways involving cyclin-dependent kinases and apoptosis regulators such as BAX and Bcl-2 .
Antiviral Activity
A study conducted on various synthesized compounds, including derivatives based on the carbazole structure, demonstrated their inhibitory effects against SARS-CoV-2 proteins. Among these, certain compounds showed binding affinities less than -7.62 kcal/mol against RdRp, indicating strong potential as antiviral agents .
Antitumor Activity
Research has highlighted the role of benzimidazole derivatives in cancer therapy. In vitro assays have shown that compounds similar to this hydrazide can significantly reduce cell viability in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
